5-({[(2-Methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one
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Overview
Description
5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one is a compound that belongs to the isoxazole family. Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-methylbenzyl chloride with sodium thiomethoxide to form 2-methylbenzyl thiomethyl ether. This intermediate is then reacted with isoxazole-3(2H)-one under basic conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, where nucleophiles such as amines or thiols replace the oxygen atom.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and thiol
Scientific Research Applications
5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one can be compared with other similar compounds such as:
Isoxazole: The parent compound, which lacks the thiomethyl and 2-methylbenzyl groups.
2-Methylbenzyl isoxazole: A derivative with only the 2-methylbenzyl group attached to the isoxazole ring.
Thiomethyl isoxazole: A derivative with only the thiomethyl group attached to the isoxazole ring.
The uniqueness of 5-(((2-Methylbenzyl)thio)methyl)isoxazol-3(2H)-one lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the simpler derivatives .
Properties
CAS No. |
89660-79-7 |
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Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
5-[(2-methylphenyl)methylsulfanylmethyl]-1,2-oxazol-3-one |
InChI |
InChI=1S/C12H13NO2S/c1-9-4-2-3-5-10(9)7-16-8-11-6-12(14)13-15-11/h2-6H,7-8H2,1H3,(H,13,14) |
InChI Key |
HKHUKCGLZJQTJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CSCC2=CC(=O)NO2 |
Origin of Product |
United States |
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